
4-(4-Bromophenyl)-N-phenyl-3H-1,5-benzodiazepine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-N-phenyl-3H-1,5-benzodiazepine-2-carboxamide is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a bromophenyl group and a phenyl group attached to the benzodiazepine core, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-N-phenyl-3H-1,5-benzodiazepine-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 4-bromobenzoyl chloride with N-phenyl-1,5-benzodiazepine-2-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the isolation and purification processes, ensuring high purity and consistency of the final product.
化学反応の分析
Types of Reactions
4-(4-Bromophenyl)-N-phenyl-3H-1,5-benzodiazepine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed under anhydrous conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Hydrolysis: Carboxylic acid and amine derivatives.
科学的研究の応用
4-(4-Bromophenyl)-N-phenyl-3H-1,5-benzodiazepine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives with potential pharmacological activities.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action and potential therapeutic effects.
Medicine: Investigated for its potential use as an anxiolytic, sedative, or anticonvulsant agent. Its unique structure may offer advantages over existing benzodiazepines in terms of efficacy and safety.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-(4-Bromophenyl)-N-phenyl-3H-1,5-benzodiazepine-2-carboxamide involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The presence of the bromophenyl and phenyl groups may influence the binding affinity and selectivity of the compound for different receptor subtypes, contributing to its unique pharmacological profile.
類似化合物との比較
Similar Compounds
4-(4-Bromophenyl)-N-phenyl-1,5-benzodiazepine-2-carboxamide: A closely related compound with similar structural features but lacking the 3H designation.
4-(4-Chlorophenyl)-N-phenyl-3H-1,5-benzodiazepine-2-carboxamide: A similar compound with a chlorine atom instead of a bromine atom.
4-(4-Fluorophenyl)-N-phenyl-3H-1,5-benzodiazepine-2-carboxamide: A fluorine-substituted analog with potentially different pharmacological properties.
Uniqueness
4-(4-Bromophenyl)-N-phenyl-3H-1,5-benzodiazepine-2-carboxamide is unique due to the presence of the bromophenyl group, which may confer distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for further research and development.
特性
CAS番号 |
342619-19-6 |
|---|---|
分子式 |
C22H16BrN3O |
分子量 |
418.3 g/mol |
IUPAC名 |
2-(4-bromophenyl)-N-phenyl-3H-1,5-benzodiazepine-4-carboxamide |
InChI |
InChI=1S/C22H16BrN3O/c23-16-12-10-15(11-13-16)20-14-21(22(27)24-17-6-2-1-3-7-17)26-19-9-5-4-8-18(19)25-20/h1-13H,14H2,(H,24,27) |
InChIキー |
MUPHSBSCEFPQHO-UHFFFAOYSA-N |
正規SMILES |
C1C(=NC2=CC=CC=C2N=C1C(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


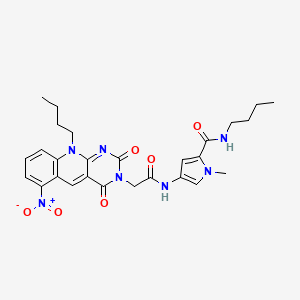
![Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl-](/img/structure/B14242912.png)
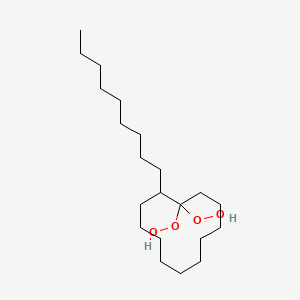
![2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14242917.png)

oxo-lambda~5~-phosphane](/img/structure/B14242922.png)
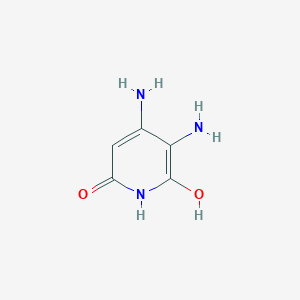
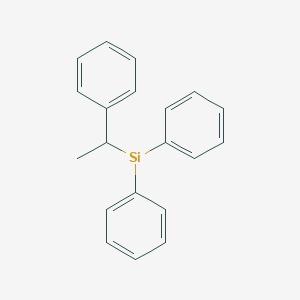
![[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate](/img/structure/B14242934.png)
![{2-[2-(Methylamino)(oxo)acetamido]anilino}(oxo)acetic acid](/img/structure/B14242935.png)

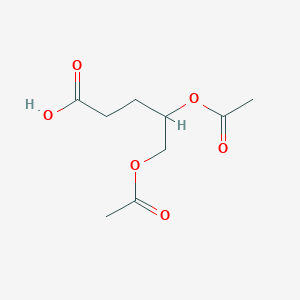

![1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)-](/img/structure/B14242957.png)
